molecular formula C10H8BrN3O3 B2893208 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole CAS No. 1061999-85-6

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B2893208
CAS No.: 1061999-85-6
M. Wt: 298.096
InChI Key: ZNEXPAPTIKHSPO-UHFFFAOYSA-N
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Description

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by the presence of a bromophenoxy group, a nitro group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate is then reacted with 1-methyl-4-nitroimidazole under suitable conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 5-(4-bromophenoxy)-1-methyl-4-amino-1H-imidazole.

    Oxidation: Formation of oxidized imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a bromophenoxy group and a nitro group on an imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(4-bromophenoxy)-1-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEXPAPTIKHSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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